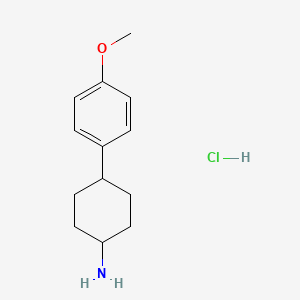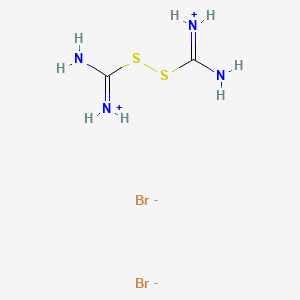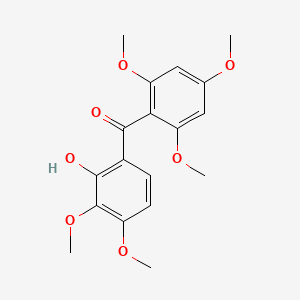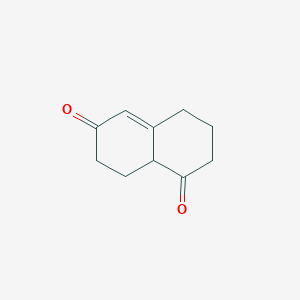
2,3,4,7,8,8a-Hexahydronaphthalene-1,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIETHYL(DIPHENYLMETHYL)PHOSPHATE is an organophosphorus compound with the molecular formula C17H21O4P. This compound is characterized by the presence of a phosphate group bonded to a diphenylmethyl moiety and two ethyl groups. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DIETHYL(DIPHENYLMETHYL)PHOSPHATE typically involves the reaction of diphenylmethyl chloride with diethyl phosphite in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride is replaced by the phosphite group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of DIETHYL(DIPHENYLMETHYL)PHOSPHATE follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: DIETHYL(DIPHENYLMETHYL)PHOSPHATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products: The major products formed from these reactions include various phosphonate esters, phosphites, and substituted phosphates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
DIETHYL(DIPHENYLMETHYL)PHOSPHATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of DIETHYL(DIPHENYLMETHYL)PHOSPHATE involves its interaction with various molecular targets, including enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The phosphate group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .
Comparación Con Compuestos Similares
Dimethylphenylphosphine: An organophosphorus compound with a similar structure but different alkyl groups.
Diethyl phosphonate: A related compound with a simpler structure and different chemical properties.
Diphenylmethyl phosphine oxide: A compound with a similar diphenylmethyl group but different functional groups
Uniqueness: DIETHYL(DIPHENYLMETHYL)PHOSPHATE is unique due to its specific combination of a diphenylmethyl group and diethyl phosphate, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2,3,4,7,8,8a-hexahydronaphthalene-1,6-dione |
InChI |
InChI=1S/C10H12O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h6,9H,1-5H2 |
Clave InChI |
HMJJEFPBARGSAT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=O)CCC2C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


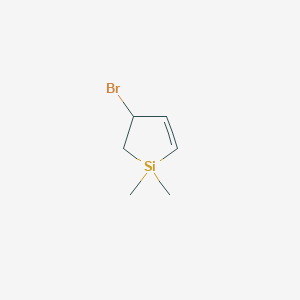
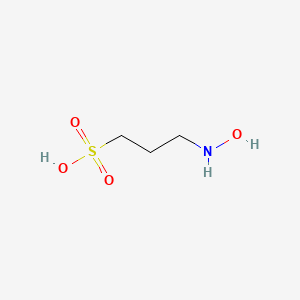
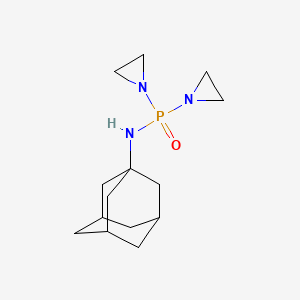


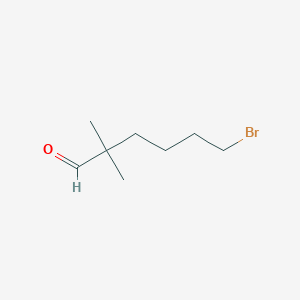
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
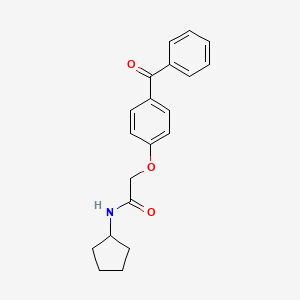

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)

